

what is the chemical composition of Light stabilizer 292

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Light stabilizer 292*

Cat. No.: *B3026711*

[Get Quote](#)

An In-Depth Technical Guide to Light Stabilizer 292

For Researchers, Scientists, and Drug Development Professionals

Light Stabilizer 292 is a high-performance hindered amine light stabilizer (HALS) widely utilized to protect polymeric materials from degradation induced by light and heat. Its efficacy in preventing gloss reduction, cracking, and discoloration makes it a critical additive in coatings, plastics, and other materials. For professionals in drug development and medical science, understanding the chemical nature and antioxidant mechanism of such stabilizers is pertinent, especially concerning the stability of polymer-based medical devices, packaging materials, and drug delivery systems that may be exposed to sterilization or ambient light during their lifecycle.

Chemical Composition

Light Stabilizer 292 is not a single chemical entity but a liquid mixture of two active components. This combination ensures the product remains in a liquid state, as the pure diester component tends to solidify at room temperature.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) The active substances are derivatives of 2,2,6,6-tetramethylpiperidine.[\[5\]](#)

The two primary components are:

- Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate[\[1\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate[1][2][6][10]

A typical formulation consists of 75-85% of the bis-piperidyl component.[11]

Table 1: Chemical Identification of Active Components in **Light Stabilizer 292**

Feature	Component A	Component B
Chemical Name	Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate	Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate
CAS Number	41556-26-7[1][2][6][8][12][13][14][15]	82919-37-7[1][2][6][7][10][15]
Molecular Formula	C ₃₀ H ₅₆ N ₂ O ₄ [5][6][8][12][13][14][15]	C ₂₁ H ₃₉ NO ₄ [6]
Molecular Weight	508.78 g/mol [5][12] (often cited as 509 g/mol [1][2])	370 g/mol [1][2] (also cited as 369.5 g/mol [7][15])
Chemical Structure	Decanedioic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester	Decanedioic acid, methyl 1,2,2,6,6-pentamethyl-4-piperidinyl ester

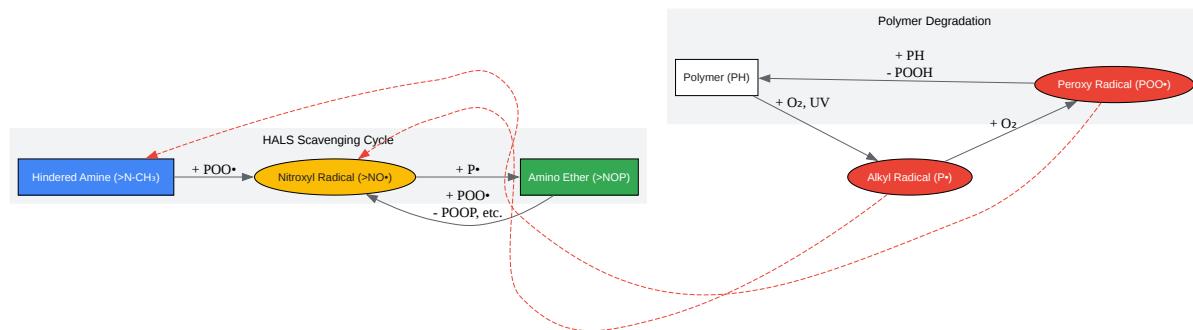
Physicochemical Properties

Light Stabilizer 292 is characterized as a clear, colorless to pale yellow liquid with low volatility.[1][6][7][15] Its physical properties make it highly compatible with a wide range of solvent-based and waterborne coating systems.[1]

Table 2: Typical Physicochemical Data for **Light Stabilizer 292**

Property	Value
Appearance	Clear, colorless to light yellowish liquid[1][6][7] [15]
Active Content	≥96%[7][15]
Density (20°C)	~0.99 g/mL[6][16]
Dynamic Viscosity (20°C)	400 mPa·s[1][2][4]
Freezing Point	≤ -10°C[7][15]
Flash Point	>100°C[16]
Ash Content	≤ 0.1%[6][7][15]
Water Solubility (20°C)	< 0.01%[1][2]
Solvent Miscibility (20°C)	Miscible (>50%) with most common paint solvents (e.g., xylene, butanol)[1][2][7]
Light Transmittance	425 nm: ≥98%; 500 nm: ≥99%[7][15]

Mechanism of Action: The Denisov Cycle


Unlike UV absorbers, which function by absorbing UV radiation, HALS do not absorb UV light. [5][6] Instead, they act as potent antioxidants by inhibiting polymer degradation through a regenerative, cyclic process of free radical scavenging.[6][7] This mechanism, known as the Denisov Cycle, allows a single HALS molecule to neutralize numerous radical species, accounting for its high efficiency and long-term stability.[6][7][12]

The cycle can be summarized in the following key steps:

- Activation: The hindered amine (>N-H or >N-R) is oxidized to a stable nitroxyl radical (>NO•) by reacting with radical species like peroxy radicals (ROO•) that are formed during the photo-oxidation of the polymer.[6][12]
- Radical Trapping: The nitroxyl radical is a highly efficient scavenger of polymer alkyl radicals (R•), forming a non-radical amino-ether species (>NOR).[12]

- Regeneration: The amino-ether can then react with another peroxy radical ($\text{ROO}\cdot$) to regenerate the nitroxyl radical ($\text{>NO}\cdot$) and form non-radical byproducts, allowing the cycle to continue.[8][12][17]

This continuous regeneration is the key to the long-term protective effect of HALS.[6][7]

[Click to download full resolution via product page](#)

Caption: The Denisov Cycle for Hindered Amine Light Stabilizers (HALS).

Experimental Protocols for Analysis

The quantitative and qualitative analysis of **Light Stabilizer 292** in a polymer matrix typically involves extraction followed by chromatographic separation and detection.

This method is suitable for the quantification of **Light Stabilizer 292** in polymer extracts. A reversed-phase HPLC system coupled with Mass Spectrometry (MS) or other detectors like Charged Aerosol Detection (CAD) is effective.[10][11]

- Sample Preparation (Extraction):
 - Accurately weigh 100-200 mg of the polymer sample into a vial.
 - Add 10 mL of a suitable solvent (e.g., toluene, dichloromethane, or tetrahydrofuran) to dissolve or swell the polymer matrix.
 - Sonicate the mixture for 30-60 minutes to facilitate extraction.
 - For complete dissolution, the sample may be gently heated or refluxed.[11]
 - Precipitate the polymer by adding a non-solvent (e.g., methanol).
 - Centrifuge the sample at 10,000 rpm for 10 minutes.
 - Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
- Chromatographic Conditions:
 - Instrument: HPLC system with a mass spectrometer (e.g., ESI-Ion Trap MS) or Charged Aerosol Detector (CAD).[10][11]
 - Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
 - Mobile Phase A: Water with 0.1% formic acid (for MS) or an alkaline modifier like n-hexylamine to improve peak shape.[9][11]
 - Mobile Phase B: Acetonitrile or Methanol.
 - Gradient Elution: Start with a higher concentration of Mobile Phase A and gradually increase Mobile Phase B over 15-20 minutes to elute the components.
 - Flow Rate: 0.2 - 0.4 mL/min.
 - Column Temperature: 30 - 40°C.
 - Detection: For MS, use electrospray ionization in positive mode (ESI+). Monitor characteristic parent/daughter ion transitions for both components. For CAD, detection is

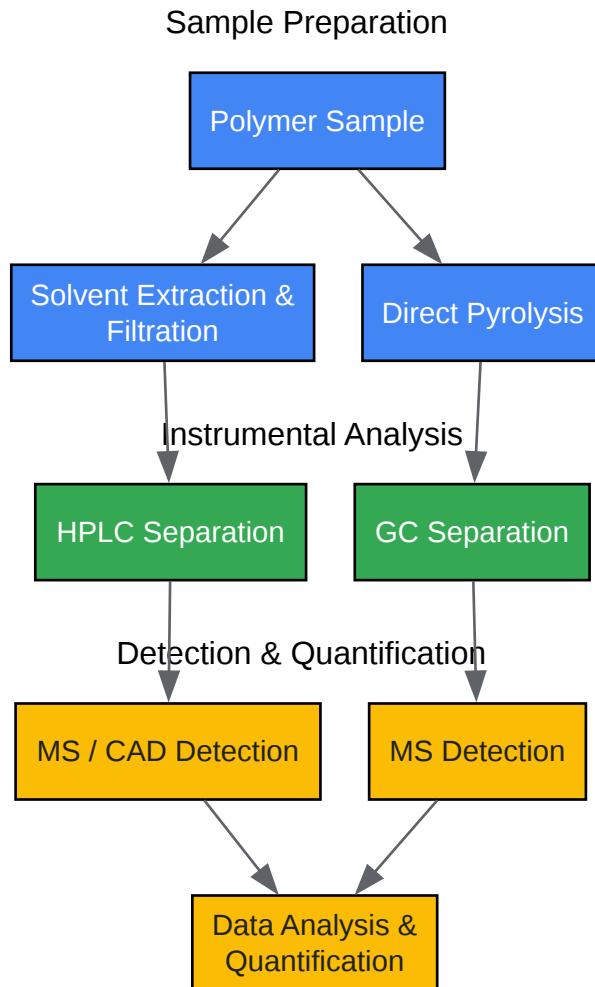
based on particle mass after nebulization.[10]

- Quantification:

- Prepare a series of calibration standards of **Light Stabilizer 292** in the extraction solvent.
- Generate a calibration curve by plotting peak area against concentration.
- Determine the concentration in the sample extract from the calibration curve.

Py-GC-MS is a powerful technique for identifying HALS directly in the solid polymer, requiring minimal sample preparation. It is primarily a qualitative or semi-quantitative method that identifies additives based on their specific thermal degradation products.[9][11]

- Sample Preparation:


- Place a small amount of the polymer sample (50-200 µg) into a pyrolysis cup. No solvent extraction is needed.

- Instrumentation and Conditions:

- Instrument: A pyrolysis unit directly coupled to a GC-MS system.
- Pyrolysis Temperature: 600 - 700°C. The high temperature breaks down the polymer and volatilizes the stabilizer and its fragments.
- GC Column: A standard non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- GC Oven Program: Start at a low temperature (e.g., 50°C), hold for 2 minutes, then ramp up to 300-320°C at a rate of 10-20°C/min.
- MS Detection: Use electron ionization (EI) at 70 eV and scan a mass range of m/z 40-600.

- Data Analysis:

- Identify the characteristic pyrolysis fragments of the two components of **Light Stabilizer 292** by comparing the resulting mass spectra with a known reference library or a standard sample.

[Click to download full resolution via product page](#)

Caption: General workflow for the analysis of **Light Stabilizer 292**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. US20070072964A1 - Hindered amine light stabilizer, methods of making, and compositions - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. epub.jku.at [epub.jku.at]
- 5. additivesforpolymer.com [additivesforpolymer.com]
- 6. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 7. welltchemicals.com [welltchemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]
- 13. 3vsigmausa.com [3vsigmausa.com]
- 14. Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Advances in the determination of hindered amine light stabilizers – A review [ouci.dntb.gov.ua]
- 17. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- To cite this document: BenchChem. [what is the chemical composition of Light stabilizer 292]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3026711#what-is-the-chemical-composition-of-light-stabilizer-292>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com